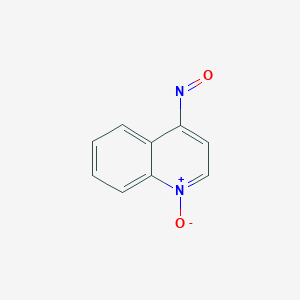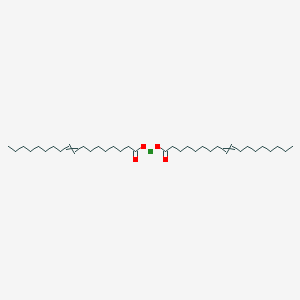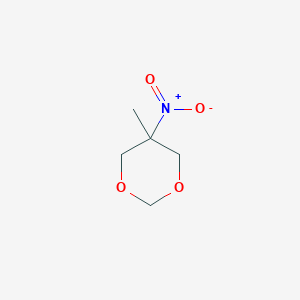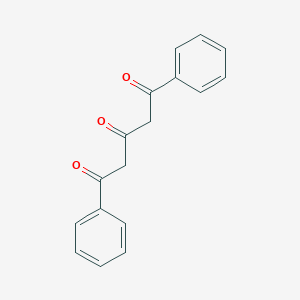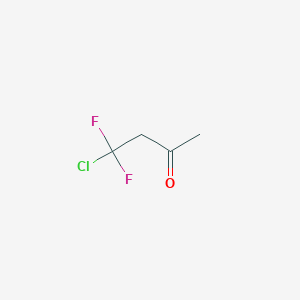
4-Chloro-4,4-difluoro-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4,4-difluoro-2-butanone (CDFB) is a chemical compound that has been widely used in scientific research. It is a derivative of butanone, which is a ketone that is commonly used as a solvent in various industries. CDFB has a unique chemical structure that makes it a valuable tool for studying various biological processes.
Wirkmechanismus
4-Chloro-4,4-difluoro-2-butanone reacts with amino groups in proteins and peptides to form stable adducts. The reaction occurs through nucleophilic addition of the amino group to the carbonyl group of 4-Chloro-4,4-difluoro-2-butanone, followed by elimination of a fluoride ion. The resulting adduct is stable and can be used to study protein interactions and modifications.
Biochemische Und Physiologische Effekte
4-Chloro-4,4-difluoro-2-butanone has been shown to have minimal toxicity and does not have any known physiological effects. However, it should be handled with care as it is a reactive compound and can cause skin and eye irritation if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-4,4-difluoro-2-butanone has several advantages as a cross-linking and labeling reagent. It is a small molecule that can penetrate into the interior of proteins, allowing for the study of protein-protein interactions that are not accessible by other methods. It is also a highly reactive compound that can form stable adducts with amino groups, making it a valuable tool for studying protein modifications.
However, 4-Chloro-4,4-difluoro-2-butanone also has some limitations. It is not suitable for studying protein interactions that occur through non-covalent interactions, such as hydrogen bonding and electrostatic interactions. It also requires careful handling as it is a reactive compound that can react with other biomolecules and interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 4-Chloro-4,4-difluoro-2-butanone in scientific research. One direction is the development of new methods for the selective labeling of proteins and peptides. Another direction is the use of 4-Chloro-4,4-difluoro-2-butanone as a tool for studying protein-protein interactions in complex biological systems, such as cells and tissues. Additionally, the use of 4-Chloro-4,4-difluoro-2-butanone in combination with other labeling and cross-linking reagents may provide new insights into the structure and function of proteins and other biomolecules.
Synthesemethoden
4-Chloro-4,4-difluoro-2-butanone can be synthesized by reacting 4-chloro-2,2,4-trifluoroacetophenone with ethyl magnesium bromide in the presence of copper(I) bromide. The reaction yields 4-Chloro-4,4-difluoro-2-butanone as a yellow liquid, which can be purified by distillation.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4,4-difluoro-2-butanone has been extensively used in scientific research as a reactive compound for the modification of proteins, peptides, and other biomolecules. It is commonly used as a cross-linking agent to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. 4-Chloro-4,4-difluoro-2-butanone has also been used as a labeling reagent for mass spectrometry-based proteomics studies.
Eigenschaften
CAS-Nummer |
1515-16-8 |
|---|---|
Produktname |
4-Chloro-4,4-difluoro-2-butanone |
Molekularformel |
C4H5ClF2O |
Molekulargewicht |
142.53 g/mol |
IUPAC-Name |
4-chloro-4,4-difluorobutan-2-one |
InChI |
InChI=1S/C4H5ClF2O/c1-3(8)2-4(5,6)7/h2H2,1H3 |
InChI-Schlüssel |
SMCIAOVKUXCWGS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(F)(F)Cl |
Kanonische SMILES |
CC(=O)CC(F)(F)Cl |
Synonyme |
4-Chloro-4,4-difluoro-2-butanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



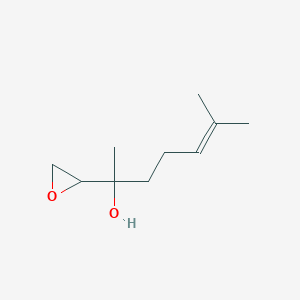
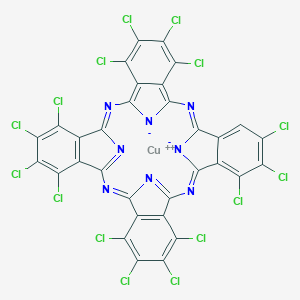
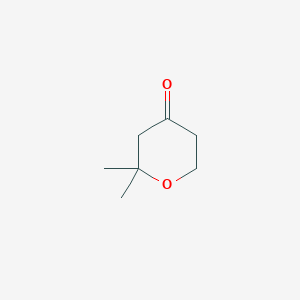
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
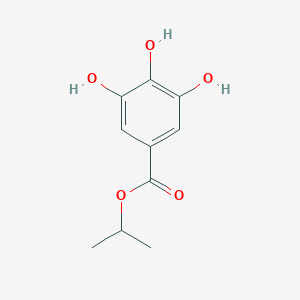
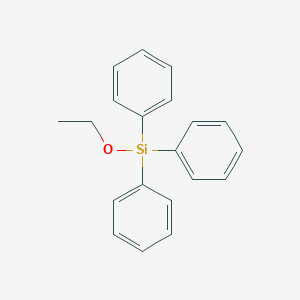
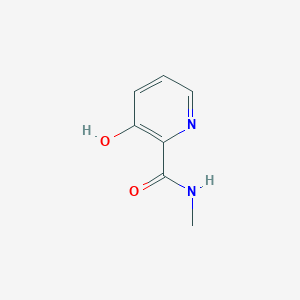
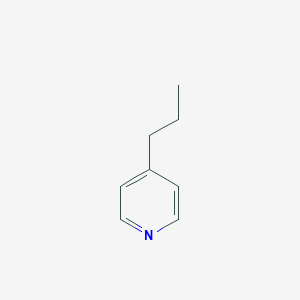
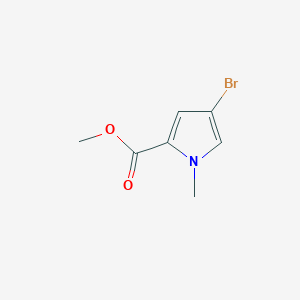
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
